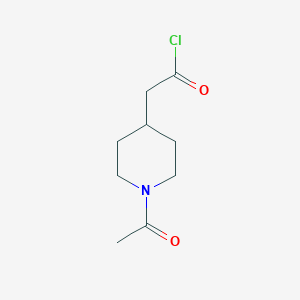
1-Acetyl-4-piperidineacetyl chloride
Cat. No. B8275765
M. Wt: 203.66 g/mol
InChI Key: RXWXGZVEPZWMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04254127
Procedure details


To 240 parts of thionyl chloride are added portionwise 25 parts of 1-acetyl-4-piperidineacetic acid and the whole is stirred overnight at room temperature. The reaction mixture is evaporated, yielding 26.5 parts (95%) of 1-acetyl-4-piperidineacetyl chloride as an oily residue.


Name

Yield
95%
Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([OH:17])=O)[CH2:10][CH2:9]1)(=[O:7])[CH3:6]>>[C:5]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([Cl:3])=[O:17])[CH2:10][CH2:9]1)(=[O:7])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)CC(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole is stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)CC(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
